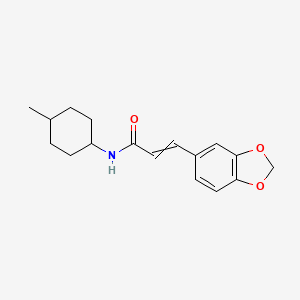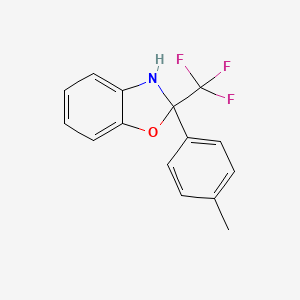![molecular formula C13H16O3S B12566642 Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]- CAS No. 495417-45-3](/img/structure/B12566642.png)
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, is an organic compound with the molecular formula C13H16O3S. This compound is characterized by a cyclopentanone ring substituted with a phenylsulfonylethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, can be synthesized through the reaction of the lithium enolate of cyclopentanone with phenylvinyl sulfoxide, followed by oxidation with m-chloroperoxybenzoic acid (m-CPBA) . This method involves the formation of the enolate intermediate, which then reacts with the sulfoxide to form the desired product.
Industrial Production Methods
While specific industrial production methods for Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: The phenylsulfonylethyl group can participate in substitution reactions, where other groups replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.
Scientific Research Applications
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action for Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, involves its interaction with molecular targets through its functional groups. The phenylsulfonylethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2-(phenylsulfonyl)-: Similar structure but lacks the ethyl group.
Cyclopentanone, 2-ethyl-: Similar cyclopentanone ring but with an ethyl group instead of the phenylsulfonylethyl group.
Uniqueness
Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-, is unique due to the presence of both the cyclopentanone ring and the phenylsulfonylethyl group. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
495417-45-3 |
|---|---|
Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H16O3S/c14-13-8-4-5-11(13)9-10-17(15,16)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2 |
InChI Key |
FQKBDASJCMJNNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



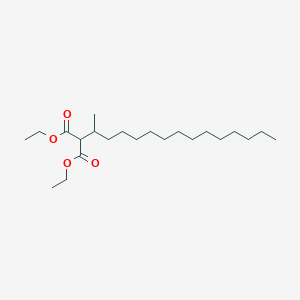

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
methanone](/img/structure/B12566601.png)
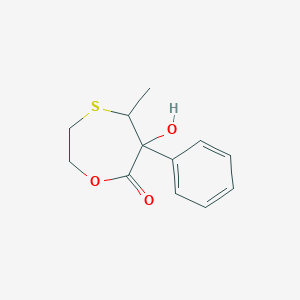
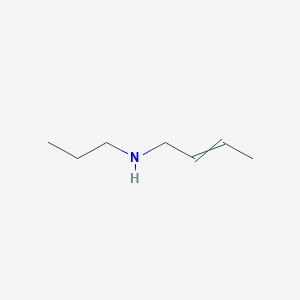
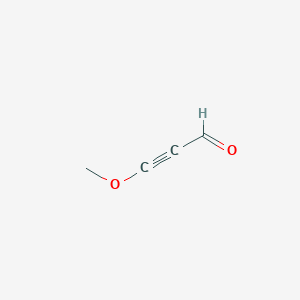
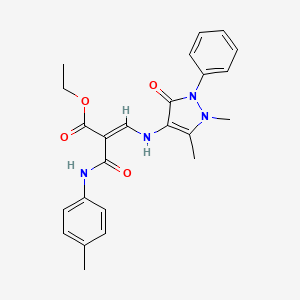
![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
